Clinical Cardioprotection: Dexrazoxane vs. No Intervention/Placebo in Adults
In a pooled analysis of 7 randomized controlled trials involving 1221 adult cancer patients receiving anthracyclines, dexrazoxane reduced the risk of clinical heart failure by 78% compared to no cardioprotective intervention or placebo. The risk ratio (RR) was 0.22 (95% CI 0.11 to 0.43) based on moderate-quality evidence [1].
| Evidence Dimension | Clinical heart failure incidence |
|---|---|
| Target Compound Data | 24 per 1000 patients |
| Comparator Or Baseline | No cardioprotective intervention or placebo: 107 per 1000 patients |
| Quantified Difference | RR 0.22 (78% relative risk reduction) |
| Conditions | Adult cancer patients receiving anthracycline chemotherapy; follow-up ranged between 1 day and 5.1 years |
Why This Matters
This quantifies dexrazoxane's clinical superiority over placebo, providing a strong evidence base for its inclusion in formulary and clinical guidelines.
- [1] de Baat EC, et al. Dexrazoxane for preventing or reducing cardiotoxicity in adults and children with cancer receiving anthracyclines. Cochrane Database Syst Rev. 2022;9(9):CD014638. View Source
